molecular formula C15H16N2O3 B2737041 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034433-24-2

4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2737041
CAS No.: 2034433-24-2
M. Wt: 272.304
InChI Key: ARGUUWGNAKICBS-UHFFFAOYSA-N
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Description

4-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyridine is a chemical compound with the CAS Number 2034433-24-2 and a molecular formula of C 15 H 16 N 2 O 3 . It has a molecular weight of 272.30 g/mol and can be identified by the SMILES notation O=C(c1ccco1)N1CCCC(C1)Oc1ccncc1 . This piperidine-based compound is part of a class of chemicals that are of significant interest in medicinal chemistry and pharmaceutical research for constructing novel molecules . While specific biological data for this exact molecule is not available in the public domain, its structure, incorporating both furan and pyridine heterocycles, suggests potential as a valuable intermediate or scaffold. Piperidine derivatives are frequently explored in drug discovery for their ability to interact with biological targets, such as enzymes and receptors within the central nervous system . For instance, structurally related 4-oxypiperidine compounds have been designed and synthesized as histamine H3 receptor (H3R) antagonists/inverse agonists, with some analogues also exhibiting inhibitory activity against cholinesterase enzymes (AChE/BuChE) . This dual activity makes such compounds promising candidates for research in multifactorial diseases like Alzheimer's, where a multi-target-directed ligand approach could be beneficial . Researchers may find this compound useful as a building block for developing such potential therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

furan-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-4-2-10-19-14)17-9-1-3-13(11-17)20-12-5-7-16-8-6-12/h2,4-8,10,13H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUUWGNAKICBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with appropriate alkylating agents under basic conditions.

    Attachment of the Pyridine Ring: The next step involves the introduction of the pyridine ring. This is often done via nucleophilic substitution reactions where the piperidine intermediate reacts with a pyridine derivative.

    Incorporation of the Furan Ring: Finally, the furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, where the furan derivative is coupled with the pyridine-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan, pyridine, and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The ability to modify the structure allows for the fine-tuning of its biological activity and specificity.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. For example, its derivatives might be used in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on substituted pyridine and piperidine derivatives, enabling indirect comparisons based on structural motifs and substituent effects. Below is an analysis of key analogs:

Substituent Effects on Physicochemical Properties

Compounds with substituted pyridine and piperidine scaffolds (e.g., and ) exhibit variability in melting points, solubility, and molecular weights depending on substituents. For example:

Compound Structure Molecular Weight Melting Point (°C) Key Substituents
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-NO₂-phenyl)pyridine 545.5 287 Chloro, nitro, phenyl
4-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyridine (hypothetical) ~330 (estimated) ~250–270 (predicted) Furan-2-carbonyl, piperidine

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) in increase melting points (268–287°C) due to enhanced intermolecular forces . The furan-2-carbonyl group in the target compound may similarly elevate melting points compared to unsubstituted analogs.
  • Hydrogen-bonding capacity: The furan carbonyl group could enhance solubility in polar solvents relative to non-polar substituents (e.g., -CH₃) .

Biological Activity

The compound 4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring linked to a piperidine derivative through an ether bond, with a furan-2-carbonyl substituent. This unique structure may influence its biological activity by modulating interactions with various biological targets.

The primary mechanism of action for this compound appears to be the inhibition of specific neurotransmitter transporters. It primarily targets the glycine transporter 1 (GlyT1) , leading to increased synaptic glycine levels. This action subsequently activates the N-methyl-D-aspartate (NMDA) receptor , which is crucial for synaptic plasticity and memory function.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : By enhancing NMDA receptor activity, the compound may offer neuroprotective benefits in models of neurodegenerative diseases.
  • Antipsychotic Properties : Studies have shown that this compound can ameliorate hyperlocomotion in animal models treated with phencyclidine, suggesting potential antipsychotic effects.
  • Cognitive Enhancement : The modulation of glycine levels may improve cognitive function in various experimental settings.

Research Findings and Case Studies

A review of recent studies highlights the biological activity of this compound:

  • Animal Model Studies : In C57BL/6J mice, this compound inhibited hyperlocomotion induced by phencyclidine and improved cognitive deficits associated with chronic treatment. This suggests its potential as a therapeutic agent for schizophrenia and related disorders.
  • In Vitro Studies : Cell line assays demonstrated that this compound enhances neuronal survival under stress conditions, indicating its neuroprotective properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds known for their biological activities:

Compound NameMechanism of ActionBiological Activity
This compoundGlyT1 InhibitionNeuroprotective, Antipsychotic
4-(2-Hydroxyethyl)piperidin-1-ylNMDA Receptor ModulationAntidepressant
3,4-Difluorobenzoyl-piperidine derivativesGlyT1 InhibitionAntipsychotic

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